molecular formula C17H16ClNO4S2 B2729103 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219902-58-5

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2729103
CAS No.: 1219902-58-5
M. Wt: 397.89
InChI Key: FSMJEUPCYKNRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide (molecular formula: C₁₇H₁₆ClNO₄S₂, molecular weight: 397.888 g/mol) is a benzenesulfonamide derivative featuring dual N-alkylation with heterocyclic substituents: a furan-2-ylmethyl group and a thiophen-3-ylmethyl group . This compound’s structural complexity arises from the combination of aromatic heterocycles (furan and thiophene) and polar functional groups (sulfonamide, methoxy), making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-22-17-5-4-15(9-16(17)18)25(20,21)19(10-13-6-8-24-12-13)11-14-3-2-7-23-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJEUPCYKNRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other significant pharmacological effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro group : Enhances electrophilicity and may influence biological interactions.
  • Methoxy group : Contributes to lipophilicity, affecting membrane permeability.
  • Furan and thiophene rings : Known for their electron-rich nature, enhancing biological activity.

Molecular Formula : C16H14ClN O4S
Molecular Weight : 383.9 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzenesulfonamide core.
  • Introduction of the chloro and methoxy substituents.
  • Coupling reactions to incorporate the furan and thiophene rings using palladium or copper catalysts.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 5.64 - 77.38 µM
Escherichia coli 2.33 - 156.47 µM
Pseudomonas aeruginosa 11.29 - 77.38 µM

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. The presence of furan and thiophene rings is believed to enhance interaction with biological targets involved in cancer progression.

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, disrupting their function.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound could induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that the compound displayed significant activity against multi-drug resistant strains, suggesting its potential role in treating infections caused by resistant pathogens .
  • Anticancer Research : In a study investigating the effects of furan-containing compounds on cancer cells, it was found that derivatives similar to this compound could inhibit tumor growth in xenograft models, highlighting its therapeutic potential in oncology .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and similar benzenesulfonamide/benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide C₁₇H₁₆ClNO₄S₂ 397.888 - 3-Chloro, 4-methoxy benzene
- N-(furan-2-ylmethyl), N-(thiophen-3-ylmethyl)
Dual heterocyclic N-substituents; sulfur in thiophene enhances lipophilicity
3-Chloro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide C₂₃H₂₉ClN₂O₄S 464.01 - Piperidinyl group
- Dihydrobenzofuran moiety
Larger molecular weight; potential CNS activity due to piperidine
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide C₁₉H₁₈ClNO₄ 359.8035 - Benzamide core
- 5-Methylfuran substituent
Reduced polarity (sulfonamide → benzamide); methylfuran enhances steric bulk
4-Methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide C₁₄H₁₂F₃NO₃S 331.31 - Trifluoromethylphenyl group High electronegativity from CF₃; improved metabolic stability

Substituent Effects on Physicochemical Properties

  • Heterocyclic N-Substituents : The furan and thiophene groups in the target compound introduce aromatic π-systems and moderate polarity. Thiophene’s sulfur atom may engage in hydrophobic interactions, while furan’s oxygen could participate in hydrogen bonding . In contrast, the piperidinyl group in the compound from adds basicity and conformational flexibility, likely enhancing blood-brain barrier penetration .
  • The methoxy group’s electron-donating nature contrasts with the trifluoromethyl group in ’s compound, which strongly withdraws electrons, increasing acidity and stability .

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and what intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-methoxybenzenesulfonyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine under basic conditions (e.g., K₂CO₃) to form the bis-alkylated sulfonamide intermediate.

Chlorination : Introduce the chloro substituent at the 3-position using thionyl chloride (SOCl₂) or PCl₅ under anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

  • Key Intermediates :
  • 4-Methoxybenzenesulfonyl chloride (starting material).
  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine (alkylated amine precursor).

Q. How do the chloro and methoxy substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Chloro Group : Acts as an electron-withdrawing group, increasing electrophilicity at the benzene ring and enhancing susceptibility to nucleophilic substitution. It also stabilizes intermediates via resonance .
  • Methoxy Group : Electron-donating via resonance, increasing electron density at the para position. This can modulate solubility in polar solvents and influence hydrogen-bonding interactions in biological systems .
  • Combined Effects : The juxtaposition of these groups creates a polarized electronic environment, potentially enhancing binding affinity to enzymatic targets (e.g., sulfonamide-binding enzymes) .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies when determining this compound’s structure via X-ray diffraction?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation to mitigate weak diffraction (common with flexible substituents like furan/thiophene).
  • Refinement Tools : Employ SHELXL for small-molecule refinement, utilizing restraints for flexible moieties (e.g., thiophen-3-ylmethyl group). For twinned data, use the TWIN/BASF commands in SHELX .
  • Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s methodology) to identify directional interactions (e.g., C–H···O, N–H···S) that stabilize the crystal lattice .
  • Validation : Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR, FT-IR) to confirm bond lengths/angles .

Q. How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymes, considering its structural features?

  • Methodological Answer :
  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, cyclooxygenase) based on structural homology to known inhibitors .
  • Assay Design :

Enzyme Kinetics : Use fluorescence-based assays (e.g., fluorescein-labeled substrate hydrolysis) to measure IC₅₀ values.

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the sulfonamide group and enzyme active sites .

  • Control Experiments : Compare inhibition potency with analogs lacking the thiophene/furan moieties to evaluate substituent contributions .

Q. What approaches are effective for analyzing structure-activity relationships (SAR) of analogs with varying substituents?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace chloro with fluoro, methoxy with ethoxy) via nucleophilic aromatic substitution .
  • SAR Table :
Substituent ModificationsBiological Activity (IC₅₀, nM)Key Observations
3-Cl, 4-OCH₃12.5 ± 1.2High potency
3-F, 4-OCH₃45.3 ± 3.8Reduced activity
3-Cl, 4-OC₂H₅28.7 ± 2.1Moderate potency
  • Statistical Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in reported yields (30–70%) may arise from differences in chlorination conditions (e.g., SOCl₂ vs. PCl₅). Resolution: Optimize reaction time/temperature via design of experiments (DoE) .
  • Biological Activity Conflicts : Some studies report anti-inflammatory activity, while others emphasize antimicrobial effects. Resolution: Conduct standardized assays (e.g., COX-2 inhibition vs. MIC against S. aureus) to clarify context-dependent activity .

Key Research Tools

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : ¹H/¹³C NMR (Bruker Avance III HD 500 MHz) for structural validation .
  • Computational Modeling : Gaussian 16 for DFT-based electronic property calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.